molecular formula C18H23N3O4 B2819667 Ethyl 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetate CAS No. 2034419-28-6

Ethyl 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetate

Numéro de catalogue: B2819667
Numéro CAS: 2034419-28-6
Poids moléculaire: 345.399
Clé InChI: INIFGYQFWSJGDA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetate, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPA is a piperidine derivative that has shown promising results in scientific research, particularly in the areas of biochemistry and physiology.

Applications De Recherche Scientifique

Pharmacological Profile and Therapeutic Potential

Ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, known as etozolin, exhibits a unique chemical structure leading to its classification as a diuretic. Animal studies have highlighted its low toxicity and potent diuretic and saluretic effects, accompanied by a mild onset of action. Furthermore, a significant antihypertensive effect has been observed in long-term experiments on hypertensive rats. Etozolin demonstrates a distinctive pharmacological profile without adverse effects that contradict its use as a diuretic (Herrmann et al., 1977).

Structural and Activity Relationships

The selection and characterization of etozolin from a structurally confined group of diuretics reveal its therapeutic utility. Its physico-chemical parameters, alongside its structural specificity distinct from other diuretics, underscore its pharmacological significance. This specificity contributes to its marked efficacy as a diuretic, underscoring the importance of structural features in its activity (Satzinger, 1977).

Analytical Methodologies

The development of sensitive and specific analytical methods for the quantification of etozolin and its active metabolite ozolinone in plasma underscores the compound's pharmacological interest. Such methodologies facilitate pharmacokinetic studies, enabling a deeper understanding of etozolin's therapeutic profile (Hengy et al., 1980).

Antithrombotic Applications

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate (NSL-96184) exemplifies the expansion of etozolin's pharmacological applications beyond diuretic properties. This compound, characterized by a trisubstituted beta-amino acid residue, emerges as a potent and orally active fibrinogen receptor antagonist, highlighting its potential in antithrombotic therapy. Such findings reveal the versatility of etozolin derivatives in addressing various therapeutic targets (Hayashi et al., 1998).

Renal and Electrolyte Homeostasis

Etozolin's impact on renal function and electrolyte homeostasis has been extensively studied, demonstrating its ability to increase urinary fluid and sodium excretion without significantly affecting proximal tubular reabsorption. These properties not only validate its diuretic efficacy but also provide insights into its mechanism of action, similar to other known diuretics like furosemide and ethacrynic acid (Greven & Heidenreich, 1977).

Propriétés

IUPAC Name

ethyl 2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-2-25-17(23)13-19-10-8-14(9-11-19)20-12-16(22)21(18(20)24)15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIFGYQFWSJGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.